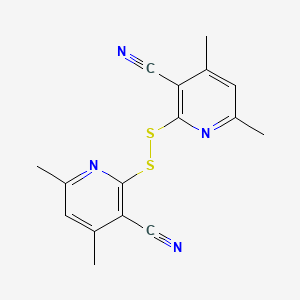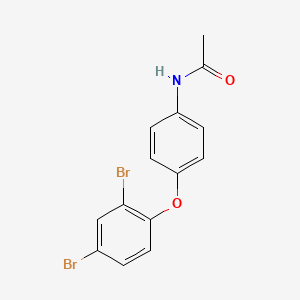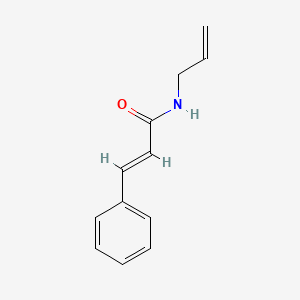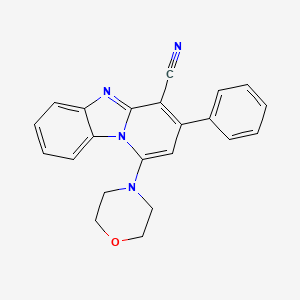![molecular formula C24H22ClFN2O4 B12008729 N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide CAS No. 397287-96-6](/img/structure/B12008729.png)
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[4-[(4-clorofenil)metoxi]-3-etoxi fenil]metilidenamino]-2-(4-fluorofenoxi)acetamida es un compuesto orgánico complejo caracterizado por su estructura única, que incluye múltiples grupos funcionales como moieties clorofenil, etoxifenil y fluorofenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(E)-[4-[(4-clorofenil)metoxi]-3-etoxi fenil]metilidenamino]-2-(4-fluorofenoxi)acetamida típicamente implica un proceso de múltiples pasos. El paso inicial a menudo incluye la preparación de compuestos intermedios a través de reacciones como la eterificación y la halogenación. El paso final implica la condensación de estos intermedios en condiciones específicas para formar el compuesto deseado. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, agentes etilantes y agentes fluorantes.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y sistemas de síntesis automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(E)-[4-[(4-clorofenil)metoxi]-3-etoxi fenil]metilidenamino]-2-(4-fluorofenoxi)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que puede conducir a nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados más simples con menos grupos funcionales.
Aplicaciones Científicas De Investigación
N-[(E)-[4-[(4-clorofenil)metoxi]-3-etoxi fenil]metilidenamino]-2-(4-fluorofenoxi)acetamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como precursor para sintetizar otros compuestos orgánicos complejos.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(E)-[4-[(4-clorofenil)metoxi]-3-etoxi fenil]metilidenamino]-2-(4-fluorofenoxi)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(E)-[4-[(4-clorofenil)metoxi]-3-metoxi fenil]metilidenamino]-2-(4-fluorofenoxi)acetamida
- N-[(E)-[4-[(4-clorofenil)metoxi]-3-etoxi fenil]metilidenamino]-2-(4-clorofenoxi)acetamida
Unicidad
N-[(E)-[4-[(4-clorofenil)metoxi]-3-etoxi fenil]metilidenamino]-2-(4-fluorofenoxi)acetamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
397287-96-6 |
|---|---|
Fórmula molecular |
C24H22ClFN2O4 |
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C24H22ClFN2O4/c1-2-30-23-13-18(5-12-22(23)32-15-17-3-6-19(25)7-4-17)14-27-28-24(29)16-31-21-10-8-20(26)9-11-21/h3-14H,2,15-16H2,1H3,(H,28,29)/b27-14+ |
Clave InChI |
JQMZTSQTNPPGOE-MZJWZYIUSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)
![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)





![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)


